![molecular formula C23H20N4O2 B2497582 N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-56-7](/img/structure/B2497582.png)
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline and pyrimidine are two important heterocyclic compounds that are part of many bioactive molecules . Quinoline is a nitrogenous tertiary base with a distinctive pungent smell . Pyrimidine is an electron-rich nitrogen-containing heterocycle . Both of these structures are part of several drugs and have been studied extensively for their biological potential .
Synthesis Analysis
The synthesis of quinoline and pyrimidine derivatives involves various strategies. For instance, quinoline derivatives can be synthesized by dry distillation of quinine, strychnine, or cinchonine in the presence of sodium hydroxide . Pyrimidine derivatives can be synthesized from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3 . The specific compound you mentioned seems to be a complex structure that includes both of these heterocycles.Chemical Reactions Analysis
The chemical reactions involving quinoline and pyrimidine derivatives are diverse. For example, 3-amino-4-cyano-2-thiophenecarboxamides can be used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline and pyrimidine derivatives can also vary widely. Quinoline is a colorless hygroscopic liquid with a pungent smell . Pyrimidine is an electron-rich heterocycle .Scientific Research Applications
- The compound’s boron-containing moiety makes it an excellent candidate for SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread application .
- Investigating its crystal structure and cyclic voltammetric behavior can provide insights into its electronic properties and potential applications .
Suzuki–Miyaura Coupling
Thiourea Derivatives
Pyrrole Derivatives
Mechanism of Action
The mechanism of action of quinoline and pyrimidine derivatives can vary greatly depending on the specific compound and its biological target . Some compounds may work by inhibiting certain enzymes, while others may interact with DNA or RNA due to their structural similarity to nucleotide base pairs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-cyanophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-13-14-5-7-17(8-6-14)26-23(28)19-12-16-11-15-3-1-9-27-10-2-4-18(20(15)27)21(16)29-22(19)25/h5-8,11-12,25H,1-4,9-10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPFKHMTBITFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C#N)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

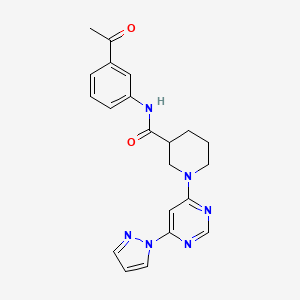
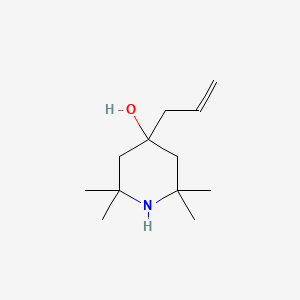




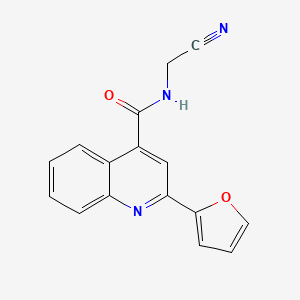
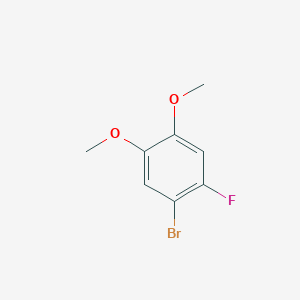
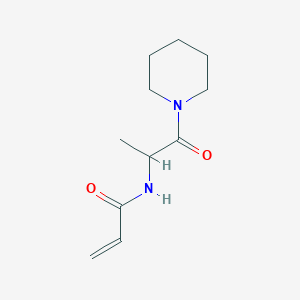
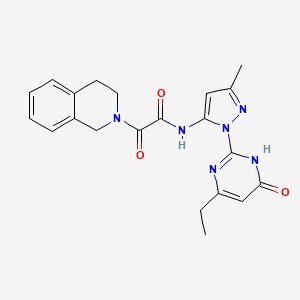
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
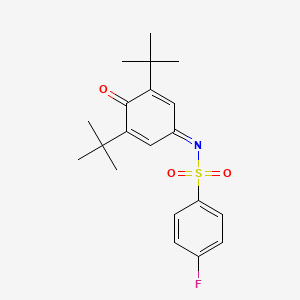
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)